Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinium core, dichloro, dimethylamino, and sulfonyl groups, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,6-dichloro-4-aminobenzenesulfonamide to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylethylenediamine to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to yield the desired hydrazinium chloride compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to maximize the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazo compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes and other complex organic molecules.
Biology: The compound is employed in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonyl and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine: This compound shares the dichloro and hydrazine functional groups but differs in the presence of a trifluoromethyl group instead of the dimethylamino and sulfonyl groups.
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one: This compound is structurally related but contains a pyrazole ring and a trifluoromethyl group.
Uniqueness
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both azo and sulfonyl groups makes it particularly useful in applications requiring electron transfer and strong intermolecular interactions.
Properties
CAS No. |
72379-51-2 |
---|---|
Molecular Formula |
C20H29Cl3N6O2S |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
amino-[2-[4-[[2,6-dichloro-4-(dimethylsulfamoyl)phenyl]diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H29Cl2N6O2S.ClH/c1-6-27(11-12-28(4,5)23)16-9-7-15(8-10-16)24-25-20-18(21)13-17(14-19(20)22)31(29,30)26(2)3;/h7-10,13-14H,6,11-12,23H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BCGMLUNGSCWWKH-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)S(=O)(=O)N(C)C)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.